molecular formula C21H18BrClN2O3S B3670560 N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3670560
M. Wt: 493.8 g/mol
InChI Key: AEMISWJONCMATG-UHFFFAOYSA-N
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Description

N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials might include 4-bromobenzylamine, 4-chlorobenzylamine, and phenylsulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to be cost-effective and scalable. This might include using more efficient catalysts, recycling solvents, and employing continuous flow reactors to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)acetamide
  • N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)propionamide

Uniqueness

N~2~-(4-bromobenzyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This structural uniqueness might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c22-17-8-6-16(7-9-17)14-25(29(27,28)20-4-2-1-3-5-20)15-21(26)24-19-12-10-18(23)11-13-19/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMISWJONCMATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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